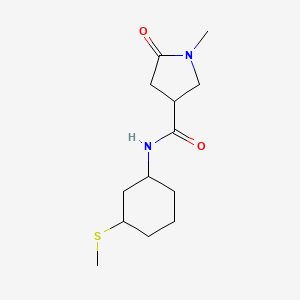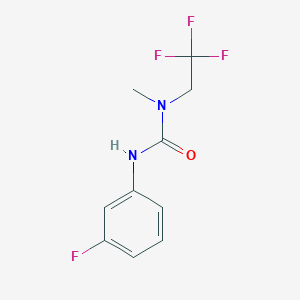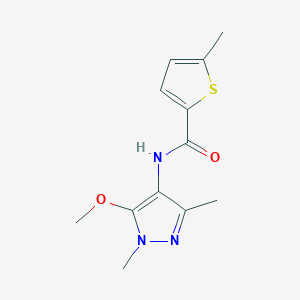
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. MPMP is a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain, leading to feelings of pleasure and reward.
作用機序
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This results in feelings of pleasure and reward, which can lead to addiction and abuse. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone also acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its stimulating effects.
Biochemical and Physiological Effects:
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been found to increase dopamine release and inhibit dopamine reuptake in the brain. This leads to increased levels of dopamine in the synaptic cleft, which can result in feelings of pleasure and reward. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone also increases the levels of serotonin and norepinephrine in the brain, which may contribute to its stimulating effects. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been found to have cardiovascular effects, including increased heart rate and blood pressure.
実験室実験の利点と制限
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in animal studies to investigate the effects of synthetic cathinones on behavior and the brain. It has been found to be a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the effects of dopamine on behavior. However, (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has abuse potential and can lead to addiction and dependence, which limits its use in lab experiments.
将来の方向性
Future research on (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone should focus on its effects on the brain and behavior. More studies are needed to investigate the long-term effects of (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone on the brain and its potential for addiction and dependence. Future research should also investigate the effects of (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone on other neurotransmitters in the brain, such as glutamate and GABA. Additionally, research should investigate the potential therapeutic uses of (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone, such as in the treatment of depression or ADHD.
合成法
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone is synthesized by the reaction of 4-methylpropiophenone with pyrrolidine and 2-(methylamino)propiophenone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its effects on the brain and behavior. It has been found to have potent reinforcing effects, leading to its abuse potential. (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in animal studies to investigate its effects on dopamine release and reuptake in the brain. It has also been used to study the development of tolerance and dependence to synthetic cathinones.
特性
IUPAC Name |
(5-methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13-6-7-15(17-8-2-3-9-17)14(12-13)16(19)18-10-4-5-11-18/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCIYZJSIMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)
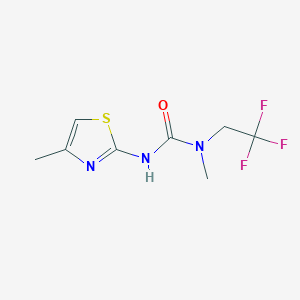
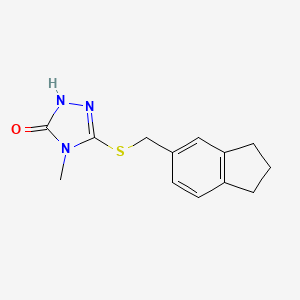
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)
